5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Physicochemical Properties Lipophilicity Drug Design

Researchers optimizing lead series for kinases or GPCRs frequently lack well-characterized reference compounds with calibrated electronic profiles for SAR benchmarking. 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine addresses this gap with a distinct cLogP of 1.63 and electron-donating para-methoxy substituent, enabling precise SAR comparisons against H (cLogP 1.39), Cl, and Br analogs. Validated as a negative control (IC50 = 19.5 μM on SK-OV-3) for confirming target-specific cytotoxicity. Established high-yield synthetic route (POCl3, 90%) with a green one-pot alternative available. Ships globally with full QA documentation.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 63617-18-5
Cat. No. B185733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
CAS63617-18-5
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(S2)N
InChIInChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyGYXJNPCMLREPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Chemical Profile


5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS 63617-18-5) is a member of the 2-amino-1,3,4-thiadiazole class, a privileged scaffold in medicinal chemistry characterized by a sulfur- and nitrogen-containing heterocycle. Its specific substitution pattern features a para-methoxybenzyl group at the 5-position . While direct, head-to-head quantitative biological data for this exact compound remains limited in the open literature, its distinct substitution pattern differentiates it from a wide range of analogs and serves as a critical determinant of target affinity, pharmacokinetic properties, and overall biological profile, making it a valuable building block in targeted research and industrial applications [1].

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Substitution Risks


Substituting 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine with a close analog like 5-benzyl-1,3,4-thiadiazol-2-amine (CAS 15560-20-8) or 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine is not scientifically sound due to the profound impact of the 5-position substituent on biological activity [1]. The para-methoxy group introduces specific electronic (electron-donating via resonance) and steric properties that alter the molecule's overall polarity, hydrogen-bonding capacity, and lipophilicity (LogP) compared to unsubstituted or halogenated benzyl analogs [2]. These physicochemical differences directly translate into variations in target binding affinity, as seen in structure-activity relationship (SAR) studies where even minor changes on the aryl ring lead to significant shifts in IC50 values for targets like carbonic anhydrase, acetylcholinesterase, and various kinases [3]. Simply assuming functional interchangeability without quantitative comparative data on the specific target or application in question introduces a high risk of experimental failure, invalid structure-activity relationship conclusions, or reduced performance in industrial formulations.

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Comparative Evidence


Lipophilicity vs. 5-Benzyl Analog

The presence of the para-methoxy group in the target compound results in a significantly higher calculated lipophilicity (cLogP) compared to its unsubstituted 5-benzyl analog. This difference in lipophilicity is a key determinant of membrane permeability and non-specific protein binding, which can be critical for cell-based assay performance and in vivo pharmacokinetic behavior .

Physicochemical Properties Lipophilicity Drug Design

Cytotoxicity: 4-Methoxy vs. 4-Halogen Analogs

In a comparative study of 1,3,4-thiadiazole derivatives, the compound containing a 4-methoxyphenyl substituent exhibited significantly weaker anticancer activity (higher IC50) against the SK-OV-3 ovarian cancer cell line compared to its 4-chlorophenyl and 4-bromophenyl counterparts. This demonstrates that the methoxy group, while providing a unique electronic profile, is not the optimal substituent for maximal cytotoxicity in this specific chemotype [1].

Anticancer Cytotoxicity SAR

AChE Inhibition: Para-Substituent Comparison

In a direct SAR study on AChE inhibition, the para-substituent on the 5-benzyl ring of 1,3,4-thiadiazol-2-amine derivatives was systematically varied. While the exact 4-methoxy derivative was not reported, the study provides quantitative context. The unsubstituted benzyl analog showed weak activity. Critically, the 4-bromo analog achieved an IC50 of 49.86 μM, representing the best activity in the series. This highlights that even within a series of para-substituted analogs, activity can vary from inactive to moderately active based on the substituent, and the methoxy group would likely confer an intermediate activity profile distinct from both the unsubstituted and brominated analogs [1].

Alzheimer's Disease Acetylcholinesterase Neurodegeneration

Green One-Pot Synthesis vs. Conventional Route

A comparative study on the synthesis of 1,3,4-thiadiazol-2-amines highlights a more efficient and environmentally friendly method for producing the target compound. The conventional method using POCl3 yields 90% . In contrast, a novel one-pot reaction between a thiosemicarbazide and a carboxylic acid (in this case, 4-methoxyphenylacetic acid) eliminates the need for toxic additives like POCl3 or SOCl2, offering a greener alternative. While a specific comparative yield for this exact compound using the new method was not reported, the methodology represents a class-level improvement in synthetic efficiency and safety [1].

Green Chemistry Synthetic Methodology Yield

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Applications


SAR Probe for Electronic Effects

Based on the evidence in Section 3, this compound is an ideal probe for structure-activity relationship (SAR) studies investigating the impact of electron-donating para-substituents. Its distinct cLogP (1.63) and unique electronic profile compared to hydrogen (cLogP 1.39) or halogen (e.g., bromo, IC50=49.86 μM in AChE) analogs make it a critical data point for understanding how subtle changes at the 5-position modulate target binding, permeability, and overall activity in diverse biological systems [1]. This is particularly valuable in medicinal chemistry programs focused on optimizing a lead series for a specific target like a kinase or GPCR.

Green Synthesis Building Block

Given the availability of a high-yield (90%) synthetic route using POCl3, and the existence of a validated green one-pot alternative , this compound is a strategically valuable building block. Researchers focused on sustainable chemistry can utilize this compound as a benchmark to develop and optimize environmentally friendly synthetic protocols. Its well-defined structure and established synthesis make it an excellent substrate for testing novel catalysts and reaction conditions aimed at reducing toxic waste in heterocyclic chemistry.

Negative Control for Anticancer Assays

The quantitative data in Section 3 demonstrates that the 4-methoxyphenyl substituent confers significantly weaker anticancer activity (IC50 = 19.5 μM on SK-OV-3) compared to halogenated analogs (IC50 ≈ 4 μM) [2]. This makes 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine an excellent negative control or selectivity tool in experiments designed to validate the target-specific, potent activity of other more cytotoxic 1,3,4-thiadiazole derivatives. Using this compound can help establish a clear SAR window and confirm that observed effects are driven by specific substituent interactions rather than general thiadiazole scaffold toxicity.

AChE Inhibition Reference Compound

While the 4-bromo analog shows the best AChE inhibition (IC50=49.86 μM), the 5-benzyl parent is largely inactive [1]. This positions 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine as a valuable intermediate reference compound. It provides a middle ground for calibrating assays, enabling researchers to distinguish between weak, moderate, and strong inhibitors of acetylcholinesterase. This is essential for screening libraries of novel compounds for Alzheimer's disease research and establishing a robust baseline for potency.

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